molecular formula C6H8N2O2S B1598213 4-Methylpyridine-3-sulfonamide CAS No. 4847-33-0

4-Methylpyridine-3-sulfonamide

Cat. No. B1598213
CAS RN: 4847-33-0
M. Wt: 172.21 g/mol
InChI Key: AETOPWMKFWIKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methylpyridine-3-sulfonamide is 1S/C6H8N2O2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) . This indicates that the molecule contains a pyridine ring with a methyl group at the 4th position and a sulfonamide group at the 3rd position .


Physical And Chemical Properties Analysis

4-Methylpyridine-3-sulfonamide is a powder at room temperature .

Scientific Research Applications

Complexation and Pharmaceutical Potential

4-Methylpyridine-3-sulfonamide and its derivatives, like tosylated 4-aminopyridine, have shown potential in complexation with metal ions such as Ni(II) and Fe(II). This complexation enhances the biological and catalytic potential of these compounds, making them useful in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Structural Analysis in Drug Development

The structural analysis of isomers of 4-methylpyridine-3-sulfonamide helps in understanding their hydrogen-bonding arrangements, which is critical in drug development. Different isomers form different hydrogen-bonding patterns, leading to varied layer structures in these compounds (Kosutić Hulita et al., 2005).

Sulfonamide Antibiotics

Sulfonamides like 4-methylpyridine-3-sulfonamide are known for their wide range of pharmacological activities, including antibacterial properties. They are crucial in the development of drugs like sulfamethazine, highlighting their importance in pharmaceutical applications (Patel & Purohit, 2017).

Enzyme-linked Immunosorbent Assay (ELISA)

4-Methylpyridine-3-sulfonamide derivatives are used in the development of ELISAs for the detection of sulfonamide antibiotics in various samples, showing their utility in analytical chemistry and food safety monitoring (Adrián et al., 2009).

Environmental Biodegradation

The ability of bacteria like Shewanella oneidensis MR-1 to degrade sulfonamides, including 4-methylpyridine-3-sulfonamide, is crucial for environmental bioremediation and controlling antibiotic resistance (Mao et al., 2018).

Antibacterial Activity

Sulfonamides derived from compounds like carvacrol, related to 4-methylpyridine-3-sulfonamide, show high antibacterial activity against resistant Staphylococcus aureus strains, indicating their potential in addressing antibiotic resistance (Oliveira et al., 2016).

Safety And Hazards

The safety information for 4-Methylpyridine-3-sulfonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETOPWMKFWIKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402588
Record name 4-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-sulfonamide

CAS RN

4847-33-0
Record name 4-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine-3-sulfonamide
Reactant of Route 2
4-Methylpyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Methylpyridine-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methylpyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-Methylpyridine-3-sulfonamide
Reactant of Route 6
4-Methylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.